molecular formula C20H19F6NO B8111997 (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine

Cat. No.: B8111997
M. Wt: 403.4 g/mol
InChI Key: LQKGNWSMSBNQMR-FZKQIMNGSA-N
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Description

(S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine is a complex organic compound characterized by the presence of trifluoromethyl groups, phenyl rings, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to obtain ®-3,5-bis(trifluoromethyl)phenyl ethanol, which is then subjected to further reactions to introduce the ethoxy and phenylbut-3-EN-2-amine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26/h3-11,13H,1,12,27H2,2H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGNWSMSBNQMR-FZKQIMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@](C=C)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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